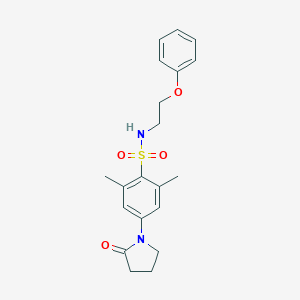
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as DOPBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DOPBS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves its inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and survival. By inhibiting CA IX, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and survival. This makes 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Its inhibition of CA IX can lead to a decrease in tumor growth and survival. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potency as a CA IX inhibitor. This makes it a promising candidate for cancer therapy. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of other diseases.
One of the limitations of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potential toxicity. While it has been shown to be effective in vitro and in vivo, its toxicity profile needs to be further studied before it can be used in humans.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One area of research is the development of more potent and selective CA IX inhibitors. This could lead to the development of more effective cancer therapies.
Another area of research is the study of the neuroprotective effects of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. This could lead to the development of new treatments for diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its inhibition of CA IX makes it a promising candidate for cancer therapy, while its neuroprotective effects make it a potential treatment for other diseases. While there are limitations to its use, further research could lead to the development of more effective treatments for these diseases.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-(chlorosulfonyl)benzenamine with 2-phenoxyethylamine and pyrrolidine-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a CA IX inhibitor. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to have anti-tumor effects. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
In addition to its use as a CA IX inhibitor, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
Propiedades
Fórmula molecular |
C20H24N2O4S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-13-17(22-11-6-9-19(22)23)14-16(2)20(15)27(24,25)21-10-12-26-18-7-4-3-5-8-18/h3-5,7-8,13-14,21H,6,9-12H2,1-2H3 |
Clave InChI |
GDFYWRDQXKENEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)

![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)
